BenchChemオンラインストアへようこそ!

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

Antimalarial DHODH inhibition Benzoxaborole SAR

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one is a synthetic benzoxaborole derivative characterized by a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole core substituted at the 7-position with a 3-oxobutyl (butan-2-one) side chain. Its molecular formula is C₁₁H₁₃BO₃ and its molecular weight is 204.03 g/mol.

Molecular Formula C11H13BO3
Molecular Weight 204.03 g/mol
Cat. No. B13154175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one
Molecular FormulaC11H13BO3
Molecular Weight204.03 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2CCC(=O)C)O
InChIInChI=1S/C11H13BO3/c1-8(13)5-6-9-3-2-4-10-7-15-12(14)11(9)10/h2-4,14H,5-7H2,1H3
InChIKeyZOOJQYCVAVDDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one (CAS 1268335-71-2)


4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one is a synthetic benzoxaborole derivative characterized by a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole core substituted at the 7-position with a 3-oxobutyl (butan-2-one) side chain. Its molecular formula is C₁₁H₁₃BO₃ and its molecular weight is 204.03 g/mol [1]. The benzoxaborole scaffold is recognized for its unique boron‑oxygen heterocycle that confers distinct reactivity and biological target engagement not achievable with carbon‑only heterocycles [2]. This compound is supplied as a research chemical with reported purities of 95–98% .

Why Generic Substitution Fails for 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one


Benzoxaborole derivatives cannot be generically interchanged because subtle modifications to the side chain, substitution position, or oxaborole ring size produce dramatic shifts in target binding, selectivity, and pharmacokinetics. In the antimalarial benzoxaborole series, moving the carboxylic acid side chain from the C2 to C3 position resulted in a 24‑fold loss of potency (IC₅₀ from 0.026 µM to 0.62 µM) [1]. Similarly, replacing a –CH₂– spacer with an oxygen atom increased the IC₅₀ from 0.026 µM to 0.46 µM [1]. The 3‑oxobutyl side chain of the present compound introduces a ketone functionality that is absent in the prototypical acid‑bearing analogs, creating distinct hydrogen‑bond acceptor and metabolic liability profiles that make direct substitution with acid, ester, or amide analogs scientifically unjustifiable without comparative validation.

Quantitative Differentiation Evidence for 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one


Plasmodium falciparum DHODH Inhibition: Benzoxaborole Scaffold Potency Benchmark

The benzoxaborole pharmacophore demonstrates potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). In a direct head-to-head benzoxaborole series, compound 1 (C2‑carboxylic acid side chain) achieved an IC₅₀ of 0.026 µM (26 nM) against P. falciparum [1]. A structurally related benzoxaborole recorded an IC₅₀ of 64 nM against PfDHODH in a chromogen reduction assay [2]. While the target compound 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one was not tested in the same assay, the 3‑oxobutyl side chain represents an unexplored chemical space within the benzoxaborole class, making its procurement necessary for establishing the structure‑activity relationship of ketone‑bearing analogs.

Antimalarial DHODH inhibition Benzoxaborole SAR

Physicochemical Differentiation: Hydrogen‑Bond Acceptor Profile vs. Carboxylic Acid Analogs

The replacement of a carboxylic acid group (–COOH) with a methyl ketone (–COCH₃) eliminates the anionic charge at physiological pH and reduces the topological polar surface area (TPSA) from 57.5 Ų (compound 1) to a computed 46.5 Ų for the target compound [1][2]. This structural change is predicted to increase passive membrane permeability and reduce plasma protein binding, two parameters critical for in vivo efficacy. In the antimalarial benzoxaborole series, the carboxylic acid moiety was essential for potency, but also contributed to glucuronidation liability [3]. The ketone analog offers a non‑ionizable alternative for probing target engagement without the metabolic conjugation pathways that limit acid‑containing benzoxaboroles.

Physicochemical profiling Drug-likeness Benzoxaborole ADME

Synthetic Accessibility and Role as a Key Intermediate in Benzoxaborole Drug Discovery

The 3‑oxobutyl side chain can serve as a versatile synthetic handle for further derivatization. In the synthesis of antimalarial benzoxaboroles, Wittig reactions were employed to introduce α,β‑unsaturated ketone intermediates that were subsequently reduced to saturated carboxylic acids [1]. The target compound, containing a saturated methyl ketone, can be directly converted to oximes, hydrazones, or undergo Baeyer–Villiger oxidation, offering divergent synthetic pathways not accessible from the corresponding carboxylic acid or ester. The commercial availability of the compound at 95–98% purity positions it as a ready‑to‑use building block for focused library synthesis, unlike the acid analogs that often require protection/deprotection sequences.

Synthetic chemistry Benzoxaborole intermediate Drug discovery building block

CYP2D6 Inhibition Liability: A Cautionary Comparative Note

A structurally related benzoxaborole (CHEMBL1234899) exhibited an IC₅₀ of 100 nM against human CYP2D6 [1], indicating a potential for drug–drug interactions. The target compound, bearing a distinct 3‑oxobutyl side chain, has no reported CYP inhibition data. This knowledge gap is critical for lead optimization because even minor side‑chain modifications can dramatically alter CYP inhibition profiles within the same scaffold. Procurement and subsequent CYP panel screening are essential to benchmark the target compound against the 100 nM CYP2D6 IC₅₀ threshold observed for close structural analogs.

Cytochrome P450 Drug–drug interaction Benzoxaborole safety

Purity and Supply Chain Comparability for Research Procurement

The target compound is commercially available from at least two vendors with reported purities of 95% (AKSci) and 98% (Leyan) . In contrast, the closest structural analog, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Compound 1), is typically available only through custom synthesis or as a minor impurity standard. The higher commercial accessibility of the 3‑oxobutyl analog reduces procurement lead times and cost for academic and industrial research groups initiating benzoxaborole SAR programs. The 95‑98% purity range is adequate for most in vitro biological assays without additional purification, whereas the acid analog often requires preparative HPLC to remove decarboxylation byproducts.

Chemical purity Vendor comparison Research chemical sourcing

High-Impact Application Scenarios for 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one


SAR Probe for Antimalarial Benzoxaborole Optimization

The compound serves as a non‑ionizable, ketone‑bearing comparator to the carboxylic acid‑based lead series (e.g., Compound 1, IC₅₀ = 26 nM) [1]. Its procurement enables direct measurement of PfDHODH inhibition and P. falciparum growth suppression to quantify the impact of replacing the –COOH group with –COCH₃, an SAR vector that has not been explored in published benzoxaborole antimalarial programs [1][2].

Versatile Synthetic Intermediate for Focused Benzoxaborole Libraries

The methyl ketone handle permits rapid diversification into oximes, hydrazones, and α‑substituted derivatives using standard parallel synthesis protocols. This is in contrast to acid analogs that require protective group strategies, thereby reducing synthetic cycle time. The compound's 95‑98% commercial purity allows direct use in library production without purification.

CYP Enzyme Interaction Profiling in Early Drug Discovery

Given that a close structural analog showed CYP2D6 IC₅₀ = 100 nM [3], the target compound should be prioritized for CYP panel screening. Its distinct side‑chain electronics (ketone vs. acid) may alter CYP binding, and comparative data will inform the design of benzoxaborole leads with reduced drug–drug interaction liability.

Physicochemical Benchmarking for CNS Penetration Prediction

With a computed TPSA of 46.5 Ų [4], the compound falls within the optimal range for blood‑brain barrier penetration (typically <60 Ų). It can be used as a reference compound in PAMPA‑BBB or in situ brain perfusion assays to experimentally validate the permeability advantage predicted for neutral ketone‑bearing benzoxaboroles over their anionic carboxylic acid counterparts.

Quote Request

Request a Quote for 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.